molecular formula C14H15N3O3 B4681752 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid

1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid

Cat. No. B4681752
M. Wt: 273.29 g/mol
InChI Key: QIOYMMMKMRBFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is also known as PEPA or NMDA receptor antagonist and has been studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid involves blocking the NMDA receptor, which is responsible for the excitatory neurotransmission in the brain. By blocking this receptor, the compound can reduce the excessive neuronal activity that is associated with various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound can reduce the levels of glutamate, which is an excitatory neurotransmitter in the brain. It can also increase the levels of GABA, which is an inhibitory neurotransmitter. These effects can lead to a reduction in neuronal hyperactivity and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid in lab experiments are its high potency and specificity for the NMDA receptor. The compound can be used to study the role of the NMDA receptor in various neurological disorders. However, the limitations of using this compound are its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid. One direction is to investigate its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study the effects of the compound on other neurotransmitter systems in the brain. Additionally, research can be done to optimize the synthesis process and improve the yield and purity of the compound.

Scientific Research Applications

1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic properties. The compound has been shown to act as an NMDA receptor antagonist, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

1-[2-oxo-2-(2-phenylethylamino)ethyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(10-17-9-7-12(16-17)14(19)20)15-8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOYMMMKMRBFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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